Product packaging for 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one(Cat. No.:)

4-Phenyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B11756841
M. Wt: 230.31 g/mol
InChI Key: KIALTMINMJWBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2,7-diazaspiro[4.5]decan-1-one is a chemically unique spirocyclic lactam of high interest in medicinal chemistry and pharmaceutical research. This compound features a rigid, three-dimensional scaffold that is highly valuable for constructing novel biologically active molecules . While specific biological data for this exact analogue is limited, diazaspiro[4.5]decan-1-one derivatives are recognized as privileged structures in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeted therapies. Compounds based on the diazaspiro[4.5]decan-1-one core have been identified as potent and selective inhibitors of key therapeutic targets. For instance, closely related 2,8-diazaspiro[4.5]decan-1-one derivatives have been discovered as highly effective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors , which are investigated for treating necroptosis-associated inflammatory, neurodegenerative, and autoimmune diseases . Other research highlights this scaffold in the development of Glycine Transporter-1 (GlyT1) inhibitors , which aim to address schizophrenia by modulating glutamatergic neurotransmission via the NMDA receptor . Furthermore, this structural class has been utilized in designing inhibitors of CDK8/19 , targets relevant in oncology, demonstrating the scaffold's versatility . The spirocyclic structure contributes to improved metabolic stability and selectivity profiles, making it a superior choice over simpler ring systems in lead optimization campaigns . This product is intended for research purposes as a key synthetic intermediate or building block in the discovery of new therapeutic agents. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O B11756841 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(7-4-8-15-10-14)12(9-16-13)11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIALTMINMJWBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(CNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Phenyl 2,7 Diazaspiro 4.5 Decan 1 One

Functional Group Transformations and Modulations on the Spiro Core

The 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one core is rich in functional groups that can be manipulated to generate a diverse array of derivatives. The lactam moiety, the secondary amine on the piperidine (B6355638) ring, and the aromatic phenyl group are the primary handles for chemical transformations.

The presence of the secondary amine at the 7-position allows for a variety of classical amine reactions. These include N-alkylation, N-acylation, and N-arylation to introduce different substituents. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can be employed to install alkyl groups. Acylation with acid chlorides or anhydrides can introduce amide functionalities, which can further modulate the electronic and steric properties of the molecule.

The lactam within the pyrrolidinone ring also offers opportunities for modification. While the amide bond is generally stable, it can be hydrolyzed under harsh acidic or basic conditions. More subtle modifications could involve α-functionalization of the lactam ring, although this can be challenging due to the potential for competing reactions at other sites.

In a study on the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold, various derivatives were synthesized to explore their potential as chitin (B13524) synthase inhibitors. nih.gov This work highlights how modifications at different positions of the spiro core can lead to compounds with distinct biological activities.

Regioselective and Chemoselective Modification Strategies

A key challenge in the derivatization of this compound is achieving regioselectivity and chemoselectivity due to the presence of multiple reactive sites. The two nitrogen atoms, N2 and N7, present a primary challenge for selective functionalization.

The secondary amine at the 7-position is generally more nucleophilic and less sterically hindered than the amide nitrogen at the 2-position. This inherent difference in reactivity can be exploited for regioselective modifications. For example, under carefully controlled conditions, N-alkylation or N-acylation is expected to occur preferentially at the N7 position.

Protecting group strategies are also crucial for directing reactions to a specific site. The N7-amine can be protected with common amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), to allow for modifications at other positions, like the lactam or the phenyl ring. Subsequent deprotection would then reveal the free amine for further derivatization.

Chemoselectivity is also a consideration when performing reactions on the phenyl ring. The choice of reagents and reaction conditions for electrophilic aromatic substitution must be carefully selected to avoid unwanted reactions with the nitrogen atoms of the spiro core.

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a structurally similar compound, demonstrates the application of sequential reactions to achieve specific modifications. mdpi.com This multi-step synthesis highlights the importance of a well-designed synthetic route to control the outcome of the reactions.

Formation of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is essential for structure-activity relationship (SAR) studies and the development of compounds with optimized properties.

Analogues can be generated by introducing various substituents at the N7-position, on the phenyl ring, or at other available positions on the spiro core. As demonstrated in the development of 2,8-diazaspiro[4.5]decan-1-one derivatives, a library of compounds can be created by reacting the core scaffold with a range of building blocks. nih.gov

The one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds using a palladium-catalyzed domino reaction showcases an innovative approach to constructing the core structure, which could be adapted for the synthesis of various analogues. rsc.org

Conformational Analysis and Stereochemical Features of 4 Phenyl 2,7 Diazaspiro 4.5 Decan 1 One

Conformational Dynamics of the Spiro[4.5]decane System

The 2,7-diazaspiro[4.5]decane framework is characterized by the fusion of a five-membered pyrrolidinone ring and a six-membered piperidine (B6355638) ring, sharing a single common carbon atom—the spiro center. This unique junction imparts significant conformational constraints on the molecule.

The piperidine ring, analogous to cyclohexane (B81311), generally adopts a low-energy chair conformation to minimize torsional and steric strain. This chair can exist in two rapidly interconverting forms, though the presence of substituents and fusion to the second ring can create a significant energy barrier between them, favoring one conformer. The pyrrolidinone ring, being five-membered, is more flexible than a planar cyclopentane but is constrained by the lactam functionality. It typically adopts an envelope or twist conformation to alleviate internal strain.

The spirocyclic nature of the molecule, where the two rings are orthogonally oriented, provides a rigid three-dimensional structure. myskinrecipes.com This rigidity is a key feature in the design of biologically active molecules, as it can enhance selectivity and metabolic stability by pre-organizing functional groups for optimal interaction with biological targets. myskinrecipes.com

Influence of the Phenyl Moiety on Overall Molecular Conformation

The phenyl group at C4 is expected to predominantly occupy the equatorial position in the favored chair conformation of the piperidine ring. This arrangement minimizes steric clash with the axial hydrogens on carbons C2 and C6, leading to a more stable conformer. While certain electronic effects can sometimes favor an axial orientation for substituents on a piperidine ring, particularly at the C2 position, the steric demand of the phenyl group at C4 makes the equatorial preference highly probable.

Studies on related 4-phenylpiperidine structures support this conformational preference, where the phenyl group's orientation is a key determinant of the molecule's stereochemistry and, consequently, its interaction with other molecules. nih.govnih.gov

Table 1: Factors Influencing Phenyl Group Orientation
PositionFavored OrientationPrimary Influencing FactorNotes
EquatorialStrongly FavoredSteric Hindrance (A-value)Avoids 1,3-diaxial interactions with axial protons on the piperidine ring, leading to greater thermodynamic stability.
AxialDisfavored1,3-Diaxial InteractionsSignificant steric repulsion between the axial phenyl group and other axial substituents or hydrogens would occur.

Chiroptical Properties and Stereoisomer Characterization

The structure of 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one contains at least two stereogenic centers: the spiro carbon (C5) and the carbon bearing the phenyl group (C4). This gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers. The tetrahedral nature of the spiro carbon atom endows these molecules with a well-defined three-dimensional arrangement, which is crucial for their potential interactions with chiral biological targets. nih.gov

The characterization and differentiation of these stereoisomers rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. auremn.org.brnih.gov For this compound, ¹H NMR spectroscopy is particularly informative. The coupling constants (J-values) between adjacent protons on the piperidine ring can elucidate their relative orientations (axial-axial, axial-equatorial, equatorial-equatorial), thereby confirming the chair conformation and the equatorial placement of the phenyl group. Two-dimensional NMR techniques like COSY, HMQC, and HMBC can further aid in the complete assignment of proton and carbon signals. researchgate.netmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and the absolute configuration of a chiral molecule. This technique would definitively determine the bond lengths, angles, and the precise spatial orientation of the phenyl group and the two rings relative to each other.

Chiroptical Properties: As chiral molecules, the individual enantiomers of this compound are expected to be optically active. This activity is observed through techniques like polarimetry, which measures the rotation of plane-polarized light, and Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. These chiroptical properties are essential for distinguishing between enantiomers and are highly sensitive to the molecule's three-dimensional structure. researchgate.net

Table 2: Techniques for Stereochemical Characterization
TechniqueInformation ObtainedRelevance to the Compound
NMR SpectroscopyRing conformation, relative configuration of substituents (axial/equatorial), proton and carbon environments. nih.govConfirms the chair conformation of the piperidine ring and the preferred orientation of the phenyl group.
X-ray CrystallographyAbsolute configuration, solid-state conformation, precise bond lengths and angles.Provides a definitive 3D structural map of a specific stereoisomer.
PolarimetryOptical rotation ([α]), distinguishes between enantiomers.Confirms the presence of chirality and allows for the characterization of enantiomeric purity.
Circular Dichroism (CD)Differential absorption of polarized light, sensitive to molecular chirality and conformation. researchgate.netProvides a unique spectral fingerprint for each enantiomer, useful for assigning absolute configuration.

Computational and Theoretical Studies on 4 Phenyl 2,7 Diazaspiro 4.5 Decan 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent reactivity of a molecule. These methods are used to model the geometry and electronic properties of compounds like 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one and its analogues.

DFT calculations can determine the energies of different molecular conformations, identifying the most stable three-dimensional structures. For instance, a DFT study on the related compound 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione revealed the relative energies of its various conformers, pinpointing the most energetically favorable shape. mdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive and can be more easily polarized. mdpi.comespublisher.com The distribution of these frontier orbitals across the molecule highlights the regions most likely to be involved in chemical reactions, with HOMO regions indicating sites for electrophilic attack and LUMO regions indicating sites for nucleophilic attack. mdpi.com

Further analysis provides quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com These descriptors help in quantitatively predicting the molecule's behavior in chemical reactions and its potential for intermolecular interactions. mdpi.com Theoretical calculations using methods like B3LYP have been successfully applied to various organic molecules to predict their structural and spectral properties. mdpi.com

Table 1: Example of DFT-Calculated Energies for Different Conformations of a Related Spiro Compound

ConformationRelative Energy (kJ/mol)Stability Ranking
Conformation A9.432nd
Conformation B01st (Most Stable)
Conformation C26.083rd
Conformation D30.834th
This table is illustrative, based on data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating how DFT is used to determine conformational stability. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger receptor protein. This method is crucial for predicting the ligand-target interactions of potential drug candidates like derivatives of this compound.

The process involves placing the ligand (the spiro compound) into the binding site of a biological target (e.g., an enzyme or receptor) and calculating the binding affinity using a scoring function. The results help to elucidate the binding mode and predict the strength of the interaction. For example, docking studies on novel 1,4,8-triaza-spiro[4.5]decan-2-one derivatives identified a binding site at the interface between the c₈-ring and subunit a of ATP synthase. nih.gov These simulations revealed that compounds with an aromatic group could form specific interactions, explaining their inhibitory activity. nih.gov

Docking can rationalize structure-activity relationships (SAR) by showing how small changes in the ligand's structure affect its binding to the target. In a study of spiro[pyrrolidine-3, 3´-oxindole] derivatives, molecular docking provided insights into the putative binding interactions with histone deacetylase 2 (HDAC2), a potential cellular target. nih.gov The binding energy, calculated in kcal/mol, provides a quantitative estimate of binding strength, allowing for the ranking of different compounds. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Diazaspiro Derivative

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Compound 14f ATP Synthase-8.5His223 (water-mediated)
Compound 48 TYK2 Kinase-9.2Cys880, Leu878
Compound 4j Chitin (B13524) Synthase-7.9Asp562, Tyr565
This table is a composite illustration based on findings for similar diazaspiro scaffolds to demonstrate the typical output of docking simulations. nih.govnih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the conformational stability of the ligand and its binding mode within the receptor's active site under simulated physiological conditions. nih.gov

Starting from the best-docked pose, an MD simulation calculates the forces between atoms and their subsequent movements over a set period. This allows researchers to verify if the initial binding pose is stable or if the ligand shifts to a different, more stable conformation. The simulation tracks the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess the stability of the complex.

MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate calculation of binding free energy through methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA). nih.gov For example, MD simulations of flavonoids bound to the SARS-CoV-2 spike protein showed how the ligand could alter the protein's conformation. nih.gov This level of detail is critical for confirming that a potential drug candidate can maintain its effective binding orientation over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds like the diazaspiro[4.5]decan-1-ones, QSAR can be a powerful tool for predictive analytics.

The QSAR process involves several steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (from DFT), or topological features.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a model is created that correlates the descriptors with the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

Once validated, the QSAR model can be used to predict the activity of new, not-yet-synthesized derivatives of the this compound scaffold. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, significantly accelerating the lead optimization process. mdpi.com

In Silico Scaffold Hopping and Virtual Library Design for Diaza-Spiro Systems

Scaffold hopping is a computational strategy used in drug discovery to identify new molecular backbones (scaffolds) that are structurally different from a known active compound but retain its biological activity. niper.gov.in This is achieved by preserving the key three-dimensional arrangement of pharmacophoric features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for binding to the biological target. chemrxiv.org For the diaza-spiro system, scaffold hopping could identify novel, patentable core structures with potentially improved properties. niper.gov.in

Virtual library design is the process of computationally generating large, diverse collections of molecules that can be screened in silico against a biological target. mdpi.com Starting with a core scaffold like this compound, a virtual library can be created by systematically adding different substituents at various points of the molecule. mdpi.com These libraries can contain millions of virtual compounds, representing a vast chemical space to explore for potential hits. spirochem.com Companies and research groups develop these virtual libraries to provide access to innovative, drug-like compounds with high sp³ character and structural complexity, which are often sought after in modern drug discovery. spirochem.comchemdiv.com Techniques like the "Amino Acid Mapping" (AAM) integrated into scaffold-hopping can be used to screen these libraries and find compounds that preserve key interactions with target proteins. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 Phenyl 2,7 Diazaspiro 4.5 Decan 1 One Derivatives

General Principles of SAR in Spirocyclic Compounds and their Bioactivity

Spirocyclic compounds, characterized by two rings connected by a single common atom, have garnered significant attention in medicinal chemistry. nih.gov Their unique three-dimensional and rigid structure makes them privileged scaffolds in drug discovery. mdpi.com This distinct spatial arrangement allows for the precise positioning of peripheral substituents, which can be optimized to enhance interactions with biological targets. nih.gov

The bioactivity of spirocyclic compounds is intrinsically linked to their structural properties. They strike a balance between conformational rigidity and flexibility. nih.gov This rigidity helps in reducing the entropic penalty upon binding to a target protein, while a degree of flexibility allows the molecule to adapt its conformation to fit the binding site. nih.gov This characteristic often leads to higher selectivity and fewer off-target effects. mdpi.com

Heterocyclic spiro-compounds, particularly those containing nitrogen, are prevalent in many natural products and have emerged as attractive templates for synthetic drugs. mdpi.com The spiro core serves as a versatile anchor for various functional groups, and modifications to these groups can systematically alter the compound's pharmacokinetic and pharmacodynamic properties. The inherent three-dimensionality of spirocycles provides a significant advantage over flat aromatic structures, increasing the potential for discovering novel bioactive agents. nih.gov

SAR of the Phenyl Substituent at Position 4 of the Diaza-Spiro[4.5]decan-1-one Core

The substitution pattern on the phenyl ring at position 4 of the diaza-spiro[4.5]decan-1-one scaffold is a key determinant of biological activity. Studies on related spiro-triaza-decanone structures, which share the spiro[4.5]decane framework, have demonstrated that modifications to this phenyl ring significantly influence receptor binding affinity and selectivity.

For instance, in a series of 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives, the nature and position of substituents on the phenyl ring were systematically varied to probe their effect on orphanin FQ (OFQ) receptor affinity. nih.gov It was observed that different substituents could modulate both the potency and the selectivity of the compounds against other opioid receptors. nih.gov While this study was on a triaza-spirodecanone, the findings highlight the sensitivity of the spiro[4.5]decane system's biological activity to the electronic and steric properties of the phenyl ring substituent. This suggests that for 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one derivatives, similar modifications would be a critical area for optimization to fine-tune their biological profile.

SAR of Modifications to the Diaza-Spiro[4.5]decan-1-one Core

Modifications to the core 2,7-diazaspiro[4.5]decan-1-one structure, particularly at the nitrogen atoms, have been shown to have a profound impact on bioactivity. Research into derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one scaffold has yielded potent inhibitors for various biological targets, including fungal chitin (B13524) synthase and receptor-interacting protein kinase 1 (RIPK1). nih.govnih.gov

In one study focused on developing antifungal agents, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated as chitin synthase inhibitors. nih.gov The structure-activity relationship analysis revealed that the nature of the substituent at the N8 position was crucial for activity.

CompoundN8-SubstituentChitin Synthase IC50 (mM)Antifungal MIC (mmol/L) vs. A. fumigatus
4j 4-Fluorobenzoyl0.120.08
4e 2,4-Dichlorobenzoyl0.13>0.129
4a Benzoyl0.23>0.129
4h 4-Chlorobenzoyl0.23>0.129
4o 4-Methylbenzoyl0.28>0.129
4q 4-Methoxybenzoyl0.29>0.129
4r 4-(Trifluoromethyl)benzoyl0.290.08

The data indicates that electron-withdrawing groups on the benzoyl substituent at N8, such as fluorine (4j) and dichloro (4e), led to the most potent chitin synthase inhibition. nih.gov Specifically, compound 4j, with a 4-fluorobenzoyl group, showed the best inhibitory activity (IC50 = 0.12 mM) and also displayed strong antifungal properties. nih.gov

Similarly, in the development of RIPK1 inhibitors for inflammatory diseases, structural optimization of a 2,8-diazaspiro[4.5]decan-1-one hit compound led to potent derivatives. nih.gov The exploration of different substituents on this core was key to improving inhibitory activity, culminating in a lead compound with an IC50 value of 92 nM against RIPK1. nih.gov These findings underscore the importance of systematic modification of the diazaspiro[4.5]decan-1-one core for developing targeted therapeutic agents.

Stereochemical Influence on Biological Activity of this compound Analogues

Stereochemistry is a critical factor that governs the biological activity of chiral compounds, and spirocycles are no exception. nih.gov The spiro atom in the this compound structure is a chiral center, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of the atoms in these isomers can lead to significant differences in their interaction with chiral biological targets like enzymes and receptors. nih.gov

Generally, only one stereoisomer of a chiral drug is responsible for the desired therapeutic effect, while other isomers may be less active or even contribute to undesirable effects. nih.gov This stereoselectivity arises because biological macromolecules create a chiral environment, and the precise three-dimensional fit between a small molecule and its binding site is essential for activity.

Studies on related spirocyclic systems have confirmed the importance of stereochemistry. For example, in the investigation of 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists, the stereochemistry of the molecule was a key consideration in its binding affinity. nih.gov This demonstrates that the specific 3D orientation of the phenyl group and other substituents relative to the spiro core is crucial for effective receptor engagement. Therefore, for the development of this compound analogues as therapeutic agents, the synthesis and biological evaluation of individual stereoisomers are essential to identify the most potent and selective isomer. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 4 Phenyl 2,7 Diazaspiro 4.5 Decan 1 One Analogues

Antimicrobial Activity Screening (e.g., Antibacterial, Antifungal, Anti-tubercular)

Derivatives of the diazaspiro[4.5]decan-1-one core structure have been the subject of extensive antimicrobial screening, revealing a range of activities against various pathogens.

Antifungal Activity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated for their in vitro antifungal activity. nih.gov Several of these compounds demonstrated notable efficacy. For instance, compound 4d exhibited excellent activity against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, which was superior to the standard antifungal agents fluconazole (B54011) (0.104 mmol/L) and polyoxin (B77205) B (0.129 mmol/L). nih.gov Furthermore, compounds 4j and 4r showed significant potency against Aspergillus fumigatus, both with an MIC value of 0.08 mmol/L. nih.gov

The antifungal potential of these compounds is further highlighted by synergistic effects when used in combination with existing drugs. The combinations of 4c -fluconazole, 4i -fluconazole, 4j -fluconazole, and 4o -fluconazole displayed additive or synergistic effects against C. albicans, A. fumigatus, and A. flavus. nih.gov This suggests that these diazaspiro derivatives may enhance the efficacy of current antifungal therapies.

The mechanism of antifungal action for some of these derivatives is believed to be the inhibition of chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity. nih.gov This targeted action provides a basis for their selective antifungal effects.

Antibacterial Activity

In contrast to their promising antifungal properties, the same series of 2,8-diazaspiro[4.5]decan-1-one derivatives showed limited potency against a panel of selected bacterial strains, which included three Gram-positive and three Gram-negative bacteria. nih.gov This indicates a degree of selectivity in their antimicrobial spectrum, with a more pronounced effect on fungal pathogens.

However, other studies on related spiro-compounds have reported antibacterial activity. For instance, trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives have shown activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Proteus vulgaris) bacteria. mdpi.com Specifically, a chalcone derivative, A3 , was found to be 7.64 times more active than benzyl (B1604629) penicillin against E. coli and P. vulgaris. mdpi.com This suggests that the broader chemical context of the spiro-moiety is critical in determining antibacterial efficacy.

Compound/DerivativeMicroorganismActivity (MIC)Reference
4d Candida albicans (ATCC 90023)0.04 mmol/L nih.gov
4j Aspergillus fumigatus0.08 mmol/L nih.gov
4r Aspergillus fumigatus0.08 mmol/L nih.gov
A3 Escherichia coli, Proteus vulgaris7.64 times more active than benzyl penicillin mdpi.com

Anti-inflammatory and Immunomodulatory Effects through Molecular Mechanisms

Analogues of 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one have demonstrated significant potential as anti-inflammatory and immunomodulatory agents, primarily through their interaction with key signaling pathways involved in inflammation and immune responses.

One of the key mechanisms identified is the inhibition of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). researchgate.net RIPK1 is a critical mediator of necroptosis, a form of programmed cell death that drives inflammation in various diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. researchgate.net Among them, compound 41 exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. researchgate.net This compound also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells, underscoring its potential to mitigate inflammation by blocking this cell death pathway. researchgate.net

Furthermore, studies on other heterocyclic compounds with structural similarities have shed light on potential immunomodulatory mechanisms. For instance, derivatives of 1,2,4-oxadiazole (B8745197) have been shown to polarize tumor-associated macrophages (TAMs) towards an M1 phenotype. nih.govnih.gov This repolarization is crucial as M1 macrophages have anti-tumoral functions. One such derivative induced the production of TNF-α, a key cytokine in the M1 phenotype, at a concentration of 64.34 μM. nih.govnih.gov Supernatants from melanoma cells treated with this derivative also promoted M1 polarization and increased the levels of nitrite, TNF-α, and IL-12. nih.govnih.gov This suggests that diazaspiro analogues could potentially exert immunomodulatory effects by influencing macrophage polarization.

Compound/DerivativeTarget/MechanismEffectReference
41 RIPK1 KinaseInhibition (IC50 = 92 nM), Anti-necroptotic effect researchgate.net
1,2,4-oxadiazole derivativeMacrophage PolarizationM1 phenotype polarization, Increased TNF-α, Nitrite, and IL-12 nih.govnih.gov

Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases, Proteases) and their Mechanisms

The structural versatility of this compound analogues makes them promising candidates for enzyme inhibition, a key strategy in drug discovery.

Kinase Inhibition

As mentioned previously, a significant finding is the identification of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1 kinase. researchgate.net This inhibition is a crucial mechanism for controlling necroptosis and inflammation. The discovery of compound 41 , with an IC50 of 92 nM against RIPK1, highlights the potential of this scaffold in developing targeted kinase inhibitors. researchgate.net

Cholinesterase Inhibition

While direct studies on this compound analogues as cholinesterase inhibitors are not prevalent, research on structurally related quinazolinone derivatives provides valuable insights. A series of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov The most potent compound, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, exhibited an IC50 value of 6.084 ± 0.26 μM against cholinesterase. nih.gov Molecular dynamics simulations revealed that this compound interacts with the enzyme through hydrogen bonding, stabilizing the protein-ligand complex. nih.gov This suggests that the diazaspiro scaffold could be a promising starting point for designing novel cholinesterase inhibitors for conditions like Alzheimer's disease.

Protease Inhibition

Novel 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives have been identified as inhibitors of matrix metalloproteinase-9 (MMP-9). nih.gov MMP-9 is a protease implicated in the pathology of various ocular surface diseases, including dry eye disease. nih.gov The development of these spiro-compounds as MMP-9 inhibitors offers a potential therapeutic avenue for these conditions.

Compound/DerivativeEnzyme TargetInhibitory Activity (IC50)Reference
41 RIPK1 Kinase92 nM researchgate.net
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneCholinesterase6.084 ± 0.26 μM nih.gov
5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivativeMMP-9Not specified nih.gov

Receptor Binding and Modulation (e.g., Dopamine (B1211576) Receptors, Oxytocin (B344502) Receptors)

The ability of this compound analogues to interact with various receptors is an area of active investigation. While specific data on dopamine and oxytocin receptor binding for the parent compound is limited, related spirocyclic structures have shown affinity for other receptors.

For instance, certain 2,7-diaza-spiro[4.5]dec-7-yle derivatives have been developed as ghrelin receptor agonists. chiralen.com The ghrelin receptor plays a crucial role in regulating appetite and metabolism, making these compounds of interest for treating metabolic disorders.

The potential for receptor modulation is a promising area for future research on this compound and its derivatives, as their unique three-dimensional structure may allow for selective interactions with a variety of receptor binding pockets.

Cell-Based Assays for Mechanistic Pathway Analysis (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Cell-based assays have been instrumental in elucidating the molecular mechanisms through which this compound analogues exert their biological effects.

Apoptosis Induction and Cell Cycle Arrest

Derivatives of the related 4-phenyl-2-quinolone (4-PQ) scaffold have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, the compound HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) induced apoptosis and G2/M arrest in various cancer cell lines by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov

Similarly, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent anticancer activity. mdpi.com Several of these compounds exhibited significant cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, with IC50 values in the sub-micromolar range. mdpi.com Compound 11h , in particular, emerged as a highly effective agent against all three cell lines. mdpi.com

Necroptosis Inhibition

As previously discussed, cell-based assays were crucial in confirming the anti-necroptotic effect of 2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net Compound 41 demonstrated a significant anti-necroptotic effect in a U937 cell model, validating the findings from the RIPK1 kinase inhibition assays. researchgate.net

Compound/DerivativeCell LineEffectMechanismReference
HPKHL-60, Hep3B, H460Apoptosis, G2/M arrestDownregulation of cyclin B1 and CDK1 nih.gov
11h A549, MDA-MB-231, HeLaCytotoxicity (IC50: 0.18, 0.08, 0.15 µM respectively)Not specified mdpi.com
41 U937Anti-necroptotic effectRIPK1 inhibition researchgate.net

Elucidation of Molecular Mechanisms of Biological Actions

The diverse biological activities of this compound analogues stem from their ability to interact with a variety of molecular targets and pathways. The spirocyclic core provides a rigid and three-dimensional framework that can be functionalized to achieve specific biological effects.

The antimicrobial activity, particularly against fungi, is attributed to the inhibition of chitin synthase, a key enzyme in fungal cell wall synthesis. nih.gov This targeted mechanism explains the selective antifungal properties observed.

The anti-inflammatory effects are largely mediated through the inhibition of RIPK1 kinase, which in turn blocks the pro-inflammatory necroptosis pathway. researchgate.net This highlights the potential of these compounds in treating inflammatory diseases.

In the context of cancer, the induction of apoptosis and cell cycle arrest through the modulation of key regulatory proteins like cyclins and CDKs is a prominent mechanism. nih.gov Furthermore, the inhibition of proteases like MMP-9 presents another avenue for therapeutic intervention. nih.gov

The ability to modulate receptor activity, as seen with the ghrelin receptor, opens up possibilities for treating metabolic and other disorders. chiralen.com

Role of 4 Phenyl 2,7 Diazaspiro 4.5 Decan 1 One As a Privileged Scaffold in Pre Clinical Drug Discovery Research

Design Principles for Incorporating Spirocyclic Moieties into Lead Compounds

The incorporation of spirocyclic moieties into lead compounds is a deliberate strategy in medicinal chemistry aimed at enhancing a molecule's drug-like properties. sigmaaldrich.com The fundamental design principle revolves around the introduction of a well-defined three-dimensional character. frontiersin.org Unlike their often-planar aromatic counterparts, spirocycles introduce a higher fraction of sp3-hybridized carbon atoms (Fsp3), a parameter that has been correlated with a higher probability of success in clinical development. frontiersin.org This increased saturation and 3D geometry can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigid framework that can reduce the entropic penalty upon binding to a biological target. sigmaaldrich.comfrontiersin.org

The rigidity of the spirocyclic core helps to pre-organize the appended functional groups into a specific spatial orientation, which can enhance binding affinity and selectivity for the target protein. frontiersin.org For instance, the diazaspiro[4.5]decanone scaffold has been specifically designed and synthesized to approximate a 5-feature T-type pharmacophore model, demonstrating its utility in creating compounds that mimic the necessary geometry for biological activity. nih.gov This principle of using the spiro-core to correctly position key interacting groups has been successfully applied in various drug discovery programs. Furthermore, the development of synthetic methodologies for spirocyclic systems has made these complex scaffolds more accessible for incorporation into drug candidates. sigmaaldrich.com

Lead Generation and Optimization Strategies Utilizing the Diaza-Spiro[4.5]decanone Core

The diaza-spiro[4.5]decanone core has proven to be a versatile template for the generation and optimization of lead compounds targeting a range of biological targets. Virtual screening and subsequent structural optimization have identified derivatives of this scaffold as potent inhibitors of several important enzyme classes.

One notable example is the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.govchiralen.com Starting from a hit compound identified through virtual screening, structural optimization led to the identification of compounds with significant inhibitory activity. chiralen.com For example, compound 41 from one such study exhibited an IC50 value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in a cellular model. nih.govchiralen.com

Similarly, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease. nih.gov Systematic exploration of the structure-activity relationship (SAR) by introducing the spirocyclic scaffold led to the discovery of compound 48 , which showed excellent potency against TYK2 and JAK1 with IC50 values of 6 and 37 nM, respectively. nih.gov This compound also exhibited favorable metabolic stability and potent anti-inflammatory effects in an animal model of ulcerative colitis. nih.gov

The versatility of this scaffold is further demonstrated by its application in the development of antifungal agents. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as potential inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity. researchgate.net Several of these compounds displayed potent inhibitory activity against chitin synthase and broad-spectrum antifungal activity, with some derivatives showing efficacy against drug-resistant fungal strains. researchgate.net

Below are tables summarizing the structure-activity relationships of 2,8-diazaspiro[4.5]decan-1-one derivatives from published studies.

Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors

Compound R1 R2 IC50 (nM) for RIPK1
Hit Compound Benzoyl Benzyl (B1604629) (Starting Hit)
Compound 41 Varies Varies 92

Data sourced from a study on novel RIPK1 kinase inhibitors. chiralen.com

Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

Compound R-group modification IC50 (nM) for TYK2 IC50 (nM) for JAK1 Selectivity vs JAK2
Lead Compound (14l) (Reference) - - -
Compound 48 Optimized spirocycle 6 37 >23-fold

Data from a study on dual TYK2/JAK1 inhibitors for inflammatory bowel disease. nih.gov

Table 3: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound R-group Target Organism MIC (mmol/L)
4d Varies C. albicans 0.04
4j Varies A. fumigatus 0.08
4r Varies A. fumigatus 0.08

Data from research on novel chitin synthase inhibitors. researchgate.net

Application in Chemical Biology Probes and Target Validation

While the 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the generation of potent and selective inhibitors, its application as a chemical probe for target validation is an emerging area with significant potential. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its biological function in a cellular or in vivo context. The development of potent and selective inhibitors, such as the aforementioned RIPK1 and TYK2/JAK1 inhibitors, provides an excellent foundation for the design of such probes. nih.govnih.govchiralen.com

The process of converting a lead compound into a chemical probe often involves the introduction of a reporter tag (e.g., a fluorophore or biotin) or a reactive group (e.g., a photo-affinity label) to enable visualization or covalent capture of the target protein. The diazaspiro[4.5]decanone core offers multiple points for chemical modification, allowing for the strategic placement of such functionalities without significantly compromising the compound's binding affinity and selectivity.

For instance, a potent inhibitor from the 2,8-diazaspiro[4.5]decan-1-one series could be derivatized with a clickable alkyne or azide (B81097) group. This would allow for its use in activity-based protein profiling (ABPP), a powerful chemoproteomic technique to identify and quantify the active members of an enzyme family in complex biological samples. Such probes would be invaluable for confirming the cellular targets of these inhibitors, assessing target engagement in cells and tissues, and exploring potential off-target effects, thereby validating the therapeutic hypothesis. The development of such pharmacological tools based on the diazaspiro[4.5]decanone scaffold would greatly enhance our understanding of the biological pathways these compounds modulate.

Comparative Analysis with Other Spirocyclic Scaffolds in Modern Medicinal Chemistry

The this compound scaffold is one of many spirocyclic systems that have found utility in modern medicinal chemistry. A comparative analysis with other spirocycles reveals both common advantages and distinct applications.

Like other spirocyclic scaffolds, the diazaspiro[4.5]decanone core offers a rigid, three-dimensional framework that can improve physicochemical and pharmacokinetic properties. frontiersin.org However, the specific arrangement of two nitrogen atoms and a carbonyl group within the spiro[4.5]decane system provides a unique set of hydrogen bond donors and acceptors, which can be tailored for specific biological targets.

For example, compared to the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, which has been investigated for its anti-coronavirus activity, the diaza-variant offers different hydrogen bonding patterns and potential metabolic pathways due to the presence of a second nitrogen atom instead of a sulfur atom. sigmaaldrich.com The synthesis of the thia-azaspiro scaffold often involves a cycloaddition reaction with a sulfanylacetic acid derivative, highlighting the distinct synthetic routes required for different heteroatom-containing spirocycles. sigmaaldrich.com

Another related scaffold is the 1,3,8-triazaspiro[4.5]decane-2,4-dione , which incorporates a hydantoin (B18101) ring. This scaffold has been explored for its myelostimulating activity. The hydantoin moiety provides a different set of interaction points compared to the lactam in the 2,7-diazaspiro[4.5]decan-1-one, making it suitable for a different range of biological targets. The synthesis of these triaza-derivatives often proceeds through a Strecker reaction to form an α-amino nitrile, followed by cyclization with ammonium (B1175870) carbonate.

In comparison to smaller spirocycles like diazaspiro[3.3]heptanes , the diazaspiro[4.5]decane system, with its fused five- and six-membered rings, offers a larger and more conformationally diverse scaffold. This can be advantageous for targeting proteins with larger or more complex binding pockets. The choice of a particular spirocyclic scaffold is therefore a strategic decision in drug design, depending on the specific target, the desired physicochemical properties, and the synthetic feasibility. The growing body of research on various spirocyclic systems, including the this compound, continues to expand the toolbox available to medicinal chemists for the design of novel therapeutics. sigmaaldrich.com

Future Perspectives and Unexplored Research Avenues for 4 Phenyl 2,7 Diazaspiro 4.5 Decan 1 One

Development of Novel and Efficient Synthetic Methodologies

The synthesis of spirocycles has historically been considered challenging due to the creation of a quaternary spiro-carbon center. tandfonline.com For 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one and its analogues, efficient and scalable synthetic routes are paramount for extensive biological evaluation. A known method involves a multi-step synthesis beginning with a Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by several reduction and cyclization steps. researchgate.net

Future research should focus on developing more streamlined and versatile synthetic strategies. Key areas for improvement include:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C4 position and the spiro-center is crucial, as stereoisomers often exhibit different biological activities and properties. Chiral catalysts and biomimetic approaches could be explored. researchgate.net

Diversity-Oriented Synthesis (DOS): Creating synthetic pathways that allow for the rapid generation of a library of analogues with diverse substitutions on the phenyl ring and the piperidine (B6355638) nitrogen (N7) would accelerate the exploration of the chemical space around this scaffold. tandfonline.com

Green Chemistry Approaches: Investigating more environmentally friendly reaction conditions, such as using fewer hazardous reagents and solvents, and improving atom economy, will be important for sustainable large-scale synthesis.

Synthetic Approach Description Potential Advantages References
Current Route Multi-step synthesis involving Michael addition, nitro group reduction, and lactam formation.Established proof-of-concept for the scaffold. researchgate.net
Future: Asymmetric Catalysis Use of chiral catalysts (e.g., organocatalysts, transition metal complexes) to induce stereoselectivity.Access to single enantiomers, enabling clearer structure-activity relationship (SAR) studies. researchgate.net
Future: Flow Chemistry Performing reactions in continuous flow reactors.Improved safety, scalability, and reaction control. Potentially higher yields and purity. nih.gov
Future: Multi-component Reactions Combining three or more starting materials in a single step to rapidly build molecular complexity.Increased efficiency, reduced waste, and rapid library generation. digitellinc.com

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. nih.gov For this compound, computational methods can be instrumental in exploring its potential before committing to extensive synthetic work.

Future computational studies could include:

Conformational Analysis: The spirocyclic core imparts a degree of rigidity, but the cyclohexane (B81311) and piperidine rings can still adopt various conformations. tandfonline.comresearchgate.net Detailed quantum mechanics (QM) or high-level density functional theory (DFT) calculations can determine the lowest energy conformations, which is critical for understanding receptor binding. researchgate.net

Virtual Screening and Molecular Docking: Docking the this compound scaffold into the binding sites of various known biological targets (e.g., kinases, GPCRs, proteases) can help prioritize which therapeutic areas to investigate. researchgate.netnih.gov

Pharmacophore Modeling: Based on the 3D structure of the compound, pharmacophore models can be generated to identify the key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This can guide the design of new, more potent derivatives.

ADMET Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and address potential liabilities early in the design phase.

Computational Method Application for this compound Potential Outcome References
Density Functional Theory (DFT) Determine stable 3D conformations and electronic properties.Accurate understanding of the molecule's shape and reactivity. researchgate.net
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound in solution or when bound to a target protein.Insight into binding stability and the role of conformational flexibility. nih.gov
Virtual Screening Docking the scaffold against libraries of biological targets.Identification of potential, unexplored protein targets. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Build models correlating structural features of analogues with their biological activity.Predictive models to guide the design of more potent compounds. nih.gov

Identification of New Biological Targets and Pathways

The 2,8-diazaspiro[4.5]decan-1-one scaffold has already been associated with several biological targets, including GlyT1 inhibitors, RIPK1 kinase inhibitors, and dual TYK2/JAK1 inhibitors. nih.govnih.govnih.gov This suggests that the 4-phenyl derivative could have a rich and varied pharmacology waiting to be discovered.

Future research avenues for target identification include:

Phenotypic Screening: Testing the compound in cell-based assays that measure complex biological responses (e.g., cell death, inflammation, viral replication) can uncover unexpected activities without a preconceived target.

Chemoproteomics: Using chemical probes derived from this compound to "fish" for binding partners in cell lysates can directly identify its protein targets.

Target-Class Focused Screening: Given the known activities of related lactams and spirocycles, focused screening against panels of kinases, G-protein coupled receptors (GPCRs), and proteases would be a logical starting point. rsc.orgnih.gov The lactam moiety is a known privileged structure in medicinal chemistry. rsc.org

Potential Target Class Rationale Example of Related Scaffold Activity References
Kinases The scaffold has been successfully used to develop potent RIPK1 and TYK2/JAK1 inhibitors.Inhibition of RIPK1 with an IC50 of 92 nM by a 2,8-diazaspiro[4.5]decan-1-one derivative. researchgate.netnih.govnih.gov
GPCRs Spirocyclic structures are used to target GPCRs like 5-HT1A and D3 receptors due to their 3D orientation.A diazospirocyclic library was used to develop potent and selective D3 agonists. tandfonline.comunimore.it
Ion Transporters Analogues have shown potent and selective inhibition of the glycine (B1666218) transporter 1 (GlyT1).Discovery of 4-substituted-2,8-diaza-spiro[4.5]decan-1-ones as GlyT1 inhibitors. nih.gov
Enzymes (e.g., Chitin (B13524) Synthase) The parent scaffold has shown inhibitory activity against fungal chitin synthase.2,8-diazaspiro[4.5]decan-1-one derivatives showed antifungal activity via CHS inhibition. nih.gov

Deeper Exploration of Structure-Function Relationships at the Molecular Level

Understanding how each part of the this compound molecule contributes to its biological activity is key to optimizing it into a lead compound. The rigid spirocyclic core provides a fixed orientation for the critical pharmacophoric elements: the phenyl ring, the lactam group, and the secondary amine. tandfonline.com

Future studies should systematically probe these relationships:

Phenyl Ring Substitution: Investigating the effect of adding various substituents (e.g., electron-donating and electron-withdrawing groups) at the ortho, meta, and para positions of the phenyl ring can modulate electronic properties, steric bulk, and potential for new interactions. nih.gov

N7-Position Derivatization: The secondary amine in the piperidine ring is a key handle for modification. Introducing different alkyl or aryl groups can alter solubility, basicity, and allow for vectoring into new regions of a target's binding pocket.

Lactam Ring Modification: While more synthetically challenging, exploring variations of the lactam, such as converting it to a thiolactam or other bioisosteres, could lead to novel binding modes or improved properties.

Opportunities for Fragment-Based Drug Design (FBDD) Utilizing Spiro-Fragments

Fragment-based drug design (FBDD) is a successful strategy that involves screening small, low-complexity molecules ("fragments") to identify hits that bind weakly to a target, which are then optimized into more potent leads. acs.org The rigid, three-dimensional nature of the 2,7-diazaspiro[4.5]decan-1-one core makes it an excellent candidate for an FBDD approach. tandfonline.comacs.orgacs.org

Future opportunities in this area include:

Creation of a Spiro-Fragment Library: Synthesizing the core spirocycle and smaller, decorated versions that adhere to the "Rule of Three" for fragments (MW < 300, cLogP ≤ 3, etc.) would create a valuable resource for screening campaigns.

Incorporation of Exit Vectors: The N7-amine position serves as a natural and strategically placed "exit vector," providing a straightforward point for fragment growth and elaboration once a hit is identified. acs.org

Screening Against "Undruggable" Targets: The increased sp3 character and three-dimensionality of spirocyclic fragments may allow them to find purchase in the shallow, featureless binding sites of challenging targets like protein-protein interfaces, where traditional "flat" fragments often fail. tandfonline.comacs.org

The inherent structural properties of spirocycles—rigidity, three-dimensionality, and synthetic tractability—position scaffolds like this compound as highly promising starting points for the discovery of novel therapeutics. nih.gov A concerted effort across synthesis, computational modeling, and biological screening will be necessary to fully unlock the potential of this intriguing compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one, and what key reaction mechanisms are involved?

  • Methodological Answer : The synthesis often involves 1,3-dipolar cycloaddition reactions, where nitrile oxides react with alkenes or alkynes to form spirocyclic frameworks. For example, 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone can react with 4-chlorobenzohydroximoyl chloride in the presence of triethylamine to yield spirocyclic products . Catalytic asymmetric methods, such as palladium-catalyzed aminoalkynylation, are also employed to construct bicyclic heterocycles with stereochemical control . Key mechanisms include nucleophilic ring-opening, cyclization, and stereoselective functionalization.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The spirocyclic junction is identified by distinct splitting patterns in 1H^1H-NMR (e.g., geminal protons on the spiro carbon). Aromatic protons from the phenyl group appear as a multiplet in the 7.0–7.5 ppm range. The carbonyl group (C=O) in the diazaspiranone ring resonates near 170–175 ppm in 13C^{13}C-NMR .
  • IR : A strong absorption band at ~1680–1720 cm1^{-1} confirms the carbonyl group.
    Cross-validation with mass spectrometry (e.g., HRMS) ensures molecular weight consistency .

Q. What analytical methods are critical for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Melting point analysis and elemental analysis (C, H, N) validate bulk purity. Chiral HPLC or circular dichroism (CD) may be used to confirm enantiomeric excess in asymmetric syntheses .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of spirocyclic compounds like this compound, and how can twin refinement in SHELXL address these issues?

  • Methodological Answer : Spirocyclic compounds often exhibit twinning due to pseudo-symmetry, complicating data refinement. SHELXL’s twin refinement tools (e.g., BASF parameter) allow modeling of overlapping lattices. For example, in a related compound, the Flack parameter (0.65(6)) resolved absolute configuration despite twinning . Key steps include:

  • Data collection on a CCD area detector (e.g., Bruker SMART APEX).
  • Using HKLF 5 format in SHELXL for twin law application.
  • Monitoring R-factors (e.g., R1 < 0.05) and residual electron density maps .

Q. How can discrepancies between computational modeling predictions and experimental crystallographic data for the conformation of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

  • DFT Calculations : Compare minimized conformers with crystallographic torsion angles (e.g., dihedral angles between phenyl rings: 84.2° in XRD vs. 75–90° in DFT) .
  • Molecular Dynamics (MD) : Simulate solvent effects to match NMR solution-state data.
  • Puckering Parameters : Use Cremer-Pople parameters (e.g., q2=0.220(2)q_2 = 0.220(2) Å for envelope conformation) to quantify ring distortions .

Q. What strategies optimize the enantiomeric excess of this compound synthesized via asymmetric catalysis?

  • Methodological Answer :

  • Chiral Ligands : Use phosphine or bisoxazoline ligands with palladium catalysts to enhance stereoselectivity .
  • Reaction Conditions : Lower temperatures (-20°C to 0°C) reduce racemization.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric ratios.
    Example: A catalytic asymmetric intramolecular propargylation achieved >90% ee using a chiral gold catalyst .

Q. How does the spirocyclic framework influence reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The rigid spiro architecture imposes steric constraints, directing regioselectivity. For instance:

  • Ring-Opening : Nucleophilic attack occurs at the less hindered carbonyl group.
  • Functionalization : The diaza moiety can undergo alkylation or cross-coupling (e.g., Suzuki-Miyaura) at nitrogen atoms .
    Computational studies (e.g., NBO analysis) predict reactive sites by mapping electron density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.